7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Overview
Description
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a chemical compound with a unique molecular structure that includes a dioxine ring, an amino group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.
Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction, followed by the addition of a methyl group to form the N-methyl sulfonamide.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form for increased stability and solubility
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amino group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or sulfonamide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.
2,3-Dihydrobenzo[b][1,4]dioxine-6,7-diamine: Contains two amino groups instead of one.
Uniqueness
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S.ClH/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8;/h4-5,11H,2-3,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHKIUVPFIGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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